Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate and related compounds involves multiple steps, including nitrosation, methylation, bromination, and cyclization processes. Jing (2003) reported a synthesis approach through an improved process, resulting in a significant yield increase to 70.8% (L. Jing, 2003).
Molecular Structure Analysis
The molecular structure of ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate features unique interactions, such as N⋯π and O⋯π, rather than direct hydrogen bonding in its crystal packing. Zhang et al. (2011) elucidated these interactions, highlighting the compound's structural intricacies (Zhenfeng Zhang, Yanbo Wu, Guisheng Zhang, 2011).
Chemical Reactions and Properties
This compound's chemical reactions are characterized by its reactivity in forming various heterocyclic systems. For instance, Selič et al. (1997) described its use in synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocyclic compounds, showcasing its versatility (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).
Physical Properties Analysis
The analysis of physical properties, such as crystalline structure and hydrogen bonding patterns, offers insight into the stability and solubility of the compound. Lynch and Mcclenaghan (2004) provided a detailed examination of the hydrogen-bonded dimer structures within ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, offering parallels to understanding related compounds' physical properties (D. Lynch, I. Mcclenaghan, 2004).
Scientific Research Applications
Synthesis and Chemical Reactions : A study by Mohamed (2021) explored the synthesis of various derivatives of ethyl 2-(benzo[d]thazol-2-yl)acetate, including the creation of ethyl iminothiazolopyridine-4-carboxylate. This research highlights the compound's role in the development of new chemical structures (Mohamed, 2021).
Heterocyclic Analogs of α-Aminoadipic Acid : Šačkus et al. (2015) developed a method to prepare heterocyclic analogs based on the imidazo[2,1-b][1,3]thiazole ring system, using ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate as a starting material. This demonstrates the compound's utility in producing significant heterocyclic structures (Šačkus et al., 2015).
Structure-Activity Relationship and Biomedical Applications : A study by Abbasi et al. (2019) reported the synthesis of unique bi-heterocyclic hybrid molecules involving a thiazole and an oxadiazole ring, initiating from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. The research evaluated these compounds for their potential biomedical applications, including enzyme inhibition and cytotoxicity (Abbasi et al., 2019).
Catalytic Applications : Ghorbanloo and Alamooti (2017) investigated a molybdenum(VI) complex with a thiazole-hydrazone ligand, which is related to the compound of interest, for its use as a catalyst in oxidation reactions. This shows the potential of thiazole derivatives in catalysis (Ghorbanloo & Alamooti, 2017).
Antimicrobial and Antimalarial Activities : Vekariya et al. (2017) synthesized imidazo[2,1-b]thiazole derivatives, starting from ethyl 2-amino-4-methylthiazole-5-carboxylate. These compounds were evaluated for their antimicrobial and antimalarial activities, indicating the potential pharmaceutical significance of such derivatives (Vekariya et al., 2017).
Synthesis and Optical Properties : Research by Abdullmajed et al. (2021) on Schiff base compounds derived from ethyl-4-amino benzoate, although not directly involving the specific compound , demonstrates the broader chemical family's relevance in the study of optical properties (Abdullmajed et al., 2021).
properties
IUPAC Name |
ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-3-14-7(12)6(11-13-2)5-4-15-8(9)10-5/h4H,3H2,1-2H3,(H2,9,10)/b11-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBMBNPEUPDXRS-WDZFZDKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC)/C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214037 | |
Record name | Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate | |
CAS RN |
64485-88-7, 60846-15-3 | |
Record name | Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64485-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-alpha-(methoxyimino)thiazol-4-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060846153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceftiofur oxime ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064485887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (Z)-2-amino-α-(methoxyimino)thiazol-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 2-amino-α-(methoxyimino)thiazol-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFTIOFUR OXIME ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YVB0U48YE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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